![molecular formula C18H16Cl2N4OS B2548382 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-19-3](/img/structure/B2548382.png)
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
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Overview
Description
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a triazole ring with an allylsulfanyl and dichlorobenzyl substituent, offering distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves the following steps:
Formation of the Triazole Ring: : Starting with an appropriate hydrazine derivative, the triazole ring is formed through cyclization reactions with appropriate precursors.
Substitution with Allylsulfanyl:
Attachment of Dichlorobenzyl Group: : The dichlorobenzyl group is introduced through nucleophilic substitution reactions.
Formation of the Pyridinone Core: : This final step involves the cyclization of the intermediate compounds to form the pyridinone core.
Industrial Production Methods
For industrial-scale production, these reactions can be optimized for efficiency and yield by:
Choosing appropriate catalysts: to accelerate reactions.
Using continuous flow reactors: for better control over reaction conditions.
Implementing purification steps: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: : The allylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : The compound can be reduced to modify specific functional groups.
Substitution: : Halogen atoms in the dichlorobenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide for oxidation reactions.
Reducing agents: : Like sodium borohydride for reduction reactions.
Substitution reagents: : Including alkyl halides or other nucleophiles for substitution reactions.
Major Products
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Various reduced forms of the parent compound.
Substitution products: : Derivatives with different substituents on the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological studies, it can be used to explore interactions with various biological targets due to its unique structure.
Medicine
In medicine, researchers investigate its potential as a drug candidate, particularly for its antifungal and antibacterial properties.
Industry
In industry, this compound can be used in the development of new materials, particularly those requiring robust heterocyclic frameworks.
Mechanism of Action
Mechanism
The compound exerts its effects by interacting with specific molecular targets within cells. This interaction often involves binding to enzyme active sites or receptors, inhibiting or modulating their activity.
Molecular Targets and Pathways
Molecular targets may include enzymes involved in essential biological processes. Pathways affected by the compound include those critical to cell growth and survival, making it a potential candidate for therapeutic interventions.
Comparison with Similar Compounds
Comparison with Other Compounds
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone stands out due to its unique combination of a triazole ring and pyridinone core, which is not commonly found in similar compounds.
List of Similar Compounds
3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Similar but with an ethyl group instead of an allyl group.
3-[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Contains a methyl group instead of allyl.
3-[5-(propylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Features a propyl group in place of allyl.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-3-9-26-18-22-21-16(23(18)2)14-5-4-8-24(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-8,10H,1,9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKHZPUZXPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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